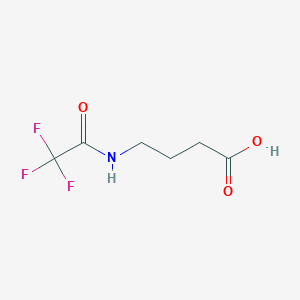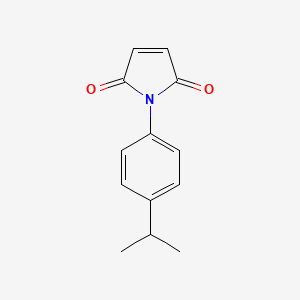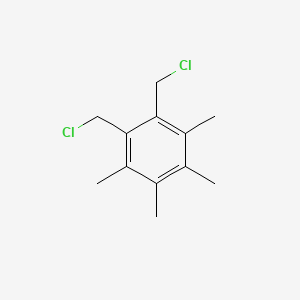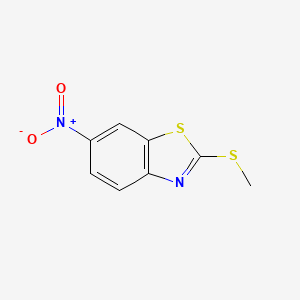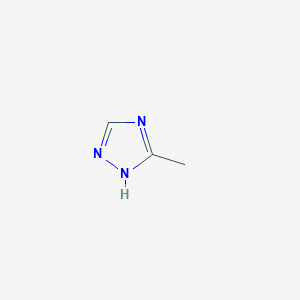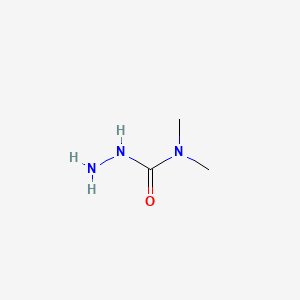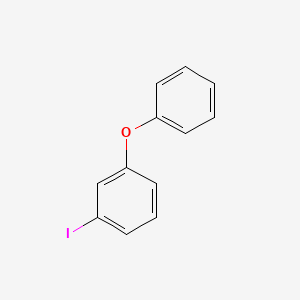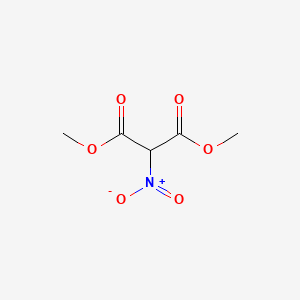
Dimethyl nitromalonate
Overview
Description
Dimethyl nitromalonate is an organic compound with the chemical formula C5H7NO6 and a molecular weight of 177.12 g/mol . It is a diester derivative of nitromalonic acid and is characterized by the presence of nitro and ester functional groups. This compound is commonly used as an intermediate in organic synthesis due to its reactivity and versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions: Dimethyl nitromalonate can be synthesized through the following steps :
Dissolution: Dimethyl ester is dissolved in dimethyl sulfoxide.
Addition: Silver nitrite is added to the solution.
Reaction: The reactants are mixed, ground, and heated to facilitate the reaction.
Industrial Production Methods: While specific industrial production methods are not extensively documented, the synthesis typically involves the use of readily available reagents and standard organic synthesis techniques. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Dimethyl nitromalonate undergoes various chemical reactions, including:
Oxidation: Conversion to nitro compounds.
Reduction: Formation of amines or other reduced products.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen in the presence of a catalyst.
Substitution: Nucleophiles such as amines, alcohols, or thiols under basic or acidic conditions.
Major Products:
Oxidation: Nitro derivatives.
Reduction: Amines or hydroxylamines.
Substitution: Various substituted malonates depending on the nucleophile used.
Scientific Research Applications
Dimethyl nitromalonate has a wide range of applications in scientific research :
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme mechanisms and metabolic pathways.
Medicine: Investigated for its potential use in drug development and as a precursor for biologically active compounds.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism by which dimethyl nitromalonate exerts its effects involves its reactivity towards various nucleophiles and electrophiles . The nitro group can participate in electron-withdrawing interactions, making the compound a versatile intermediate in organic synthesis. The ester groups facilitate reactions with nucleophiles, leading to the formation of a wide range of products.
Comparison with Similar Compounds
Dimethyl malonate: A diester derivative of malonic acid, commonly used in organic synthesis.
Diethyl malonate: Another malonic acid derivative with similar reactivity but different physical properties.
Methyl nitroacetate: Contains a nitro group and an ester group, similar to dimethyl nitromalonate.
Uniqueness: this compound is unique due to the presence of both nitro and ester functional groups, which confer distinct reactivity patterns. This makes it a valuable intermediate in the synthesis of a variety of organic compounds.
Properties
IUPAC Name |
dimethyl 2-nitropropanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO6/c1-11-4(7)3(6(9)10)5(8)12-2/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLKRAUOJZYHDSB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C(=O)OC)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00280264 | |
| Record name | Dimethyl nitromalonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00280264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5437-67-2 | |
| Record name | 5437-67-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16174 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Dimethyl nitromalonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00280264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dimethyl nitromalonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key reactions dimethyl nitromalonate undergoes?
A1: this compound exhibits interesting reactivity under various conditions. [, ]
- Thermal Decomposition & Cycloaddition: At elevated temperatures (around 170°C), it undergoes thermal decomposition to form bis(carbomethoxy)furoxan. Interestingly, in the presence of dipolarophiles, an intermediate, methyl carbonocyanidate N-oxide (MeOCOC≡N→O), can be trapped via 1,3-dipolar cycloaddition, yielding cycloadducts in good yields. []
Q2: Can this compound be used to synthesize other valuable compounds?
A2: Yes, this compound serves as a useful precursor in organic synthesis. []
- Synthesis of γγ-bis(methoxycarbonyl)-γ-lactones: Treating γγ-bis(methoxycarbonyl)-esters with fuming nitric acid leads to the formation of γγ-bis(methoxycarbonyl)-γ-butyrolactones. This reaction may also produce varying amounts of γ-nitro-triesters as byproducts. []
Q3: Are there any challenges in using this compound for synthesis?
A3: While this compound offers synthetic utility, certain limitations should be considered. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


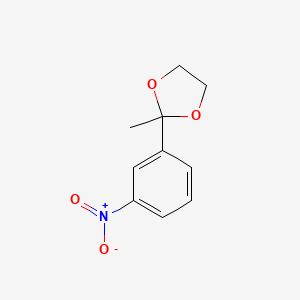
![1-(Dibenzo[b,d]furan-2-yl)ethanone](/img/structure/B1296064.png)
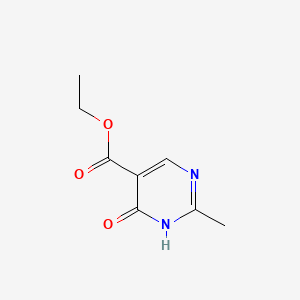
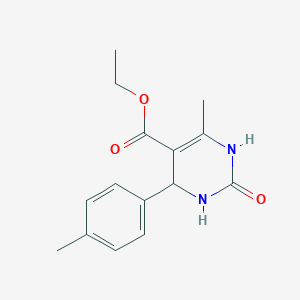
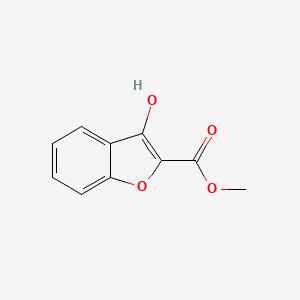

![Diethyl 2,5-dioxobicyclo[2.2.2]octane-1,4-dicarboxylate](/img/structure/B1296071.png)
